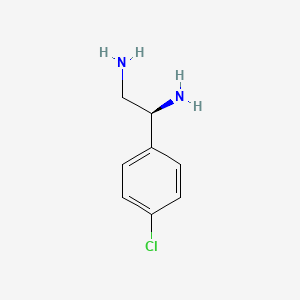
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(4-Bromophenyl)ethane-1,2-diamine
- (1S)-1-(4-Fluorophenyl)ethane-1,2-diamine
- (1S)-1-(4-Methylphenyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.
Activité Biologique
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H10ClN2
- Molecular Weight : 172.63 g/mol
- Appearance : White to yellow powder
- Boiling Point : Approximately 218 °C
- Density : About 1.03 g/cm³
The compound features a chlorophenyl group that enhances its chemical properties and biological activity, making it a subject of interest in various pharmacological studies.
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in signaling pathways:
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of tumor necrosis factor-alpha (TNF-α), a key inflammatory mediator, indicating anti-inflammatory properties.
- Anticancer Activity : The compound shows promise in targeting certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various microbial strains, suggesting potential as an antibiotic. |
| Anticancer | Demonstrated effectiveness against specific cancer cell lines in vitro. |
| Anti-inflammatory | Potential to inhibit inflammatory mediators like TNF-α. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- A study published in Molecules demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells, with IC50 values indicating effective dose-response relationships .
- Another research highlighted its interaction with specific receptors involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects .
-
Anti-inflammatory Research :
- In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, supporting its potential use in treating inflammatory diseases.
- Synthetic Methodologies :
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
(1S)-1-(4-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
Clé InChI |
DYQPAVDDRLNLKW-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](CN)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C(CN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















